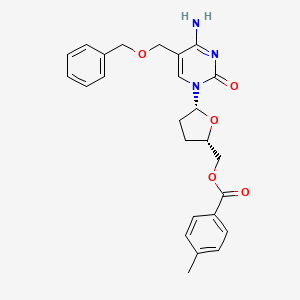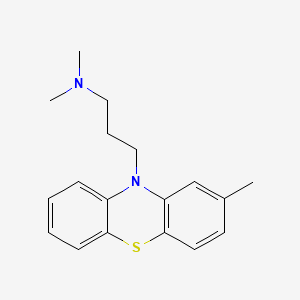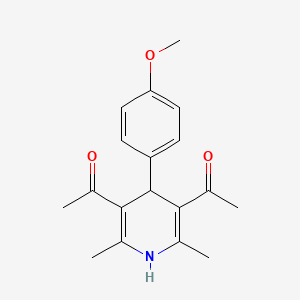
4-(Chloromethyl)-2-(4-chlorophenyl)-2-methyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)-2-(4-chlorophenyl)-2-methyl-1,3-dioxolane is an organic compound with a complex structure that includes a dioxolane ring substituted with chloromethyl and chlorophenyl groups
Méthodes De Préparation
The synthesis of 4-(Chloromethyl)-2-(4-chlorophenyl)-2-methyl-1,3-dioxolane typically involves the reaction of 4-chlorobenzaldehyde with chloromethyl methyl ether in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an appropriate solvent such as toluene or dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
4-(Chloromethyl)-2-(4-chlorophenyl)-2-methyl-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-(Chloromethyl)-2-(4-chlorophenyl)-2-methyl-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug development and biochemical studies.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 4-(Chloromethyl)-2-(4-chlorophenyl)-2-methyl-1,3-dioxolane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chloromethyl and chlorophenyl groups can participate in binding interactions, influencing the compound’s activity. The dioxolane ring may also play a role in stabilizing the compound’s conformation and enhancing its reactivity.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(Chloromethyl)-2-(4-chlorophenyl)-2-methyl-1,3-dioxolane include:
4-Chlorobenzaldehyde: A precursor in the synthesis of the target compound.
Chloromethyl methyl ether: Another precursor used in the synthesis.
4-Chlorophenyl derivatives: Compounds with similar chlorophenyl groups but different substituents on the dioxolane ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloromethyl and chlorophenyl groups, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
3418-18-6 |
|---|---|
Formule moléculaire |
C11H12Cl2O2 |
Poids moléculaire |
247.11 g/mol |
Nom IUPAC |
4-(chloromethyl)-2-(4-chlorophenyl)-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C11H12Cl2O2/c1-11(14-7-10(6-12)15-11)8-2-4-9(13)5-3-8/h2-5,10H,6-7H2,1H3 |
Clé InChI |
VPUGDBJUIQBLND-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCC(O1)CCl)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






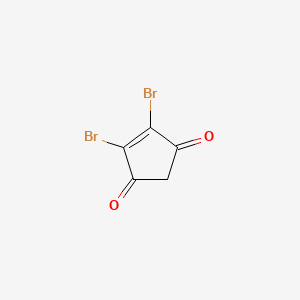
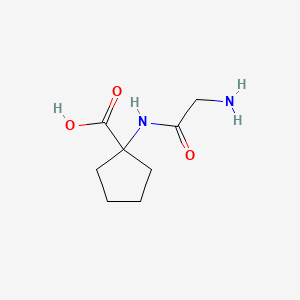
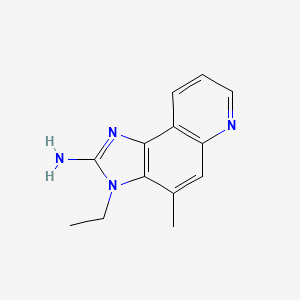
![8,14-dimethyl-12-oxa-9λ6,17-dithia-8,13-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,11(15),13-hexaene 9,9-dioxide](/img/structure/B12803634.png)
![6,7,7-Trimethoxybicyclo[4.2.0]octan-2-one](/img/structure/B12803653.png)
![[(1R,2S,6R,7R,8R)-4-[3-(dimethylamino)propyl]-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-8-yl] benzoate](/img/structure/B12803656.png)
